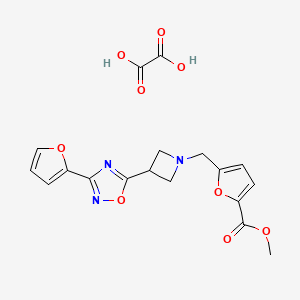

![molecular formula C23H24FN3O4 B2803505 3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-61-5](/img/structure/B2803505.png)

3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as diazaspirodecane diones . These compounds are characterized by a spirocyclic structure, which means they contain two rings of atoms that share only one atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as diazaspirodecane scaffolds have been synthesized in one step from unactivated yne-en-ynes and substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications

Environmental Presence and Degradation

Novel Brominated Flame Retardants in Indoor Environments Research on novel brominated flame retardants (NBFRs) has increased due to their widespread use and potential risks. These compounds, which include a variety of structurally complex organic molecules, have been detected in indoor air, dust, and consumer goods. The study emphasizes the need for further research on the occurrence, environmental fate, and toxicity of NBFRs, highlighting large knowledge gaps for many of these compounds and calling for optimized analytical methods to include all NBFRs for comprehensive environmental monitoring (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation of Organic Pollutants

Enzymatic Treatment of Organic Pollutants An enzymatic approach using oxidoreductive enzymes with redox mediators has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This method enhances the efficiency of degradation and broadens the range of substrates that can be treated. The potential of enzymes like laccases and peroxidases in the presence of redox mediators offers a valuable avenue for environmental remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Fluorinated Compounds and Their Effects

Biodegradation of Fluorinated Alkyl Substances The review on the biodegradation of fluorinated alkyl substances discusses the environmental persistence and adverse effects of these compounds, including those with long perfluoroalkyl chains. It highlights the significant role of biodegradation in understanding the environmental fate of such substances and notes the complexity of metabolic pathways involved in the degradation of less heavily fluorinated compounds. This study underscores the need for interdisciplinary research to fully understand the environmental impacts of fluorinated substances (Frömel & Knepper, 2010).

Analytical Methods for Determining Antioxidant Activity

Evaluating Antioxidant Activity A comprehensive review of analytical methods used in determining antioxidant activity sheds light on the importance of understanding the mechanisms, applicability, and limitations of various tests. This knowledge is crucial in fields ranging from food science to pharmacology, where antioxidant properties of compounds are of interest. The review covers tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing a foundation for evaluating the antioxidant capacity of complex samples, including those containing organic compounds with potential antioxidant activity (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c1-16(31-19-5-3-2-4-6-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-17-7-9-18(24)10-8-17/h2-10,16H,11-15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMXZFHDALWQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)

![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)

![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)

![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)

![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)

![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)

![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)

![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)